2-(4-Isothiocyanatophenyl)benzothiazole is an organic compound with significant biological relevance, particularly in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 282.39 g/mol. This compound features a benzothiazole core, which is fused with a phenyl ring substituted with an isothiocyanate group. The presence of the isothiocyanate moiety contributes to its diverse biological activities, making it a subject of interest in drug development and chemical biology.
The compound is classified under the category of benzothiazole derivatives, which are known for their pharmacological properties. Benzothiazoles are heterocyclic compounds that contain a fused benzene and thiazole ring, often exhibiting various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound 2-(4-Isothiocyanatophenyl)benzothiazole has been synthesized for research purposes and is cataloged under the CAS number 38985-69-2 .
The synthesis of 2-(4-Isothiocyanatophenyl)benzothiazole can be achieved through several methodologies:
These synthetic routes are characterized by their efficiency and ability to yield high-purity products suitable for biological evaluation.
The molecular structure of 2-(4-Isothiocyanatophenyl)benzothiazole consists of:
The structural representation can be described using the following identifiers:
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S
LDZBSJGNFLWZNJ-UHFFFAOYSA-N
The compound appears as a powder and has specific physical properties such as a boiling point of approximately 459.8 °C at 760 mmHg, a density of 1.28 g/cm³, and a refractive index of 1.699 .
The reactivity of 2-(4-Isothiocyanatophenyl)benzothiazole can be attributed to its functional groups:
Common reactions include:
The biological activity of 2-(4-Isothiocyanatophenyl)benzothiazole largely stems from its interaction with biological targets:
The mechanism typically involves binding to target proteins through covalent interactions facilitated by the electrophilic nature of the isothiocyanate group.
The physical properties of 2-(4-Isothiocyanatophenyl)benzothiazole include:
Chemical properties include its solubility in organic solvents but limited solubility in water due to its hydrophobic nature. The compound's stability under various conditions makes it suitable for laboratory use .
2-(4-Isothiocyanatophenyl)benzothiazole has several significant applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2